N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
Brand Name: Vulcanchem
CAS No.: 442535-82-2
VCID: VC7401195
InChI: InChI=1S/C25H23N3O3S2/c1-16-9-12-19(13-10-16)33(30,31)28-22-7-5-4-6-20(22)24(29)27-25-26-23(15-32-25)21-14-17(2)8-11-18(21)3/h4-15,28H,1-3H3,(H,26,27,29)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C
Molecular Formula: C25H23N3O3S2
Molecular Weight: 477.6

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide

CAS No.: 442535-82-2

Cat. No.: VC7401195

Molecular Formula: C25H23N3O3S2

Molecular Weight: 477.6

* For research use only. Not for human or veterinary use.

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide - 442535-82-2

Specification

CAS No. 442535-82-2
Molecular Formula C25H23N3O3S2
Molecular Weight 477.6
IUPAC Name N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Standard InChI InChI=1S/C25H23N3O3S2/c1-16-9-12-19(13-10-16)33(30,31)28-22-7-5-4-6-20(22)24(29)27-25-26-23(15-32-25)21-14-17(2)8-11-18(21)3/h4-15,28H,1-3H3,(H,26,27,29)
Standard InChI Key ZSJKSUXYONYJSY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide, systematically describes its structure:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.

  • 2,5-Dimethylphenyl substituent: Attached to the thiazole’s 4-position, providing steric bulk and electron-donating effects.

  • Sulfonamide linker: Connects the benzamide moiety to the thiazole system, enhancing hydrogen-bonding capacity.

  • 4-Methylbenzenesulfonyl group: Introduces hydrophobic character and potential π-stacking interactions.

Key Physicochemical Properties

Critical molecular parameters derived from PubChem databases include:

PropertyValue
Molecular formulaC₂₅H₂₃N₃O₃S₂
Molecular weight477.6 g/mol
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C
Topological polar surface area113 Ų
Hydrogen bond acceptors6
Hydrogen bond donors2

The InChIKey (ZSJKSUXYONYJSY-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Framework

While explicit protocols for this specific compound remain proprietary, established routes for analogous thiazole-benzamide hybrids involve four principal stages :

  • Thiazole Ring Construction:
    α-Haloketones react with thiourea derivatives under basic conditions (e.g., NaOH/EtOH), forming the heterocyclic core via cyclocondensation.

  • Aromatic Substitution:
    Electrophilic aromatic substitution introduces the 2,5-dimethylphenyl group at the thiazole’s 4-position, typically using Friedel-Crafts catalysts.

  • Sulfonamide Coupling:
    4-Methylbenzenesulfonyl chloride reacts with 2-aminobenzamide in the presence of pyridine or triethylamine, forming the sulfonamide bridge.

  • Amide Bond Formation:
    Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the thiazole-sulfonamide intermediate to the benzamide component.

Industrial-Scale Production Challenges

Key optimization parameters for manufacturing include:

  • Solvent selection: DMF or THF for improved intermediate solubility

  • Temperature control: Maintaining 0–5°C during sulfonylation to prevent byproduct formation

  • Catalyst screening: Zeolites or ionic liquids to enhance substitution efficiency

Reactivity and Functional Group Transformations

Oxidation Pathways

The sulfonamide group undergoes selective oxidation with H₂O₂/CH₃COOH to yield sulfone derivatives, while the thiazole ring remains intact below 50°C.

Reductive Modifications

NaBH₄/MeOH reduces the sulfonamide to a secondary amine, enabling further functionalization:

RSO2NHNaBH4RNH2+SO2\text{RSO}_2\text{NH} \xrightarrow{\text{NaBH}_4} \text{RNH}_2 + \text{SO}_2 \uparrow

This reaction preserves the benzamide moiety but alters hydrogen-bonding capacity.

Nucleophilic Substitution

The electron-deficient thiazole C-5 position undergoes SNAr reactions with amines or alkoxides, facilitating structural diversification:

Thiazole-Cl+NH2RThiazole-NHR+HCl\text{Thiazole-Cl} + \text{NH}_2\text{R} \rightarrow \text{Thiazole-NHR} + \text{HCl}

Comparative Analysis with Structural Analogs

CompoundKey DifferentiatorBioactivity Profile
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamideHalogen substitutionEnhanced Gram-negative activity
2-Chloro-N-[4-(2,4-dimethylphenyl)thiazol-2-yl]nicotinamidePyridine ringImproved CYP450 binding

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